molecular formula C22H20N4O2 B12622644 N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide CAS No. 920315-43-1

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide

Cat. No.: B12622644
CAS No.: 920315-43-1
M. Wt: 372.4 g/mol
InChI Key: LGDMHGMFVWNUKK-UHFFFAOYSA-N
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Description

Properties

CAS No.

920315-43-1

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(7-methoxyindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C22H20N4O2/c1-28-20-8-4-5-17-14-26(25-21(17)20)13-15-9-11-16(12-10-15)22(27)24-19-7-3-2-6-18(19)23/h2-12,14H,13,23H2,1H3,(H,24,27)

InChI Key

LGDMHGMFVWNUKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN(N=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide typically involves a multi-step process. One efficient method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is noted for its atom economy, practicality, and the ease of substrate preparation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide exhibits significant biological activity, particularly in cancer research. Preliminary studies indicate that it may function as an inhibitor of specific kinases involved in cancer progression, making it a candidate for anticancer therapies. The indazole component is known for its bioactivity, often associated with anti-inflammatory and antitumor properties.

Kinase Inhibition

The compound's structure suggests potential kinase inhibition, which is critical in cancer treatment as many cancers are driven by aberrant kinase activity. Similar compounds have shown the ability to inhibit various kinases and degrade epidermal growth factor receptor proteins, which are pivotal in tumor growth and progression.

Synthesis and Structural Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route may include:

  • Formation of the aminophenyl moiety by reacting appropriate amines with benzoyl chlorides.
  • Synthesis of the indazole component through cyclization reactions involving substituted hydrazines and appropriate carbonyl compounds.
  • Final coupling of the indazole to the aminophenyl benzamide structure.

These methods require careful control of reaction conditions to ensure high yields and purity.

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs. Below is a comparative table highlighting similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Chlorophenyl)-4-(indazol-3-yl)methyl)benzamideChlorine substitution on phenyl ringAnticancer activity
N-(3-Aminophenyl)-4-(indazol-6-yl)methyl)benzamideDifferent amino substitutionKinase inhibition
N-(2-Aminophenyl)-4-(5-fluoroindazol-3-yl)methyl)benzamideFluorine substitutionPotential anti-inflammatory effects

This table illustrates how variations in substituents can influence biological properties while showcasing the versatility of the indazole framework in medicinal chemistry.

Interaction Studies and Binding Affinity

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest effective binding to specific receptors or enzymes involved in disease processes, which is essential for elucidating the mechanism of action and informing further drug development efforts .

Case Studies and Research Findings

Research has demonstrated that compounds with similar structures exhibit promising results in preclinical studies:

  • Antitumor Efficacy : In vitro studies have shown that related compounds can significantly inhibit cell viability in various cancer cell lines by inducing apoptosis.
  • Kinase Inhibition Studies : Compounds structurally related to this compound have been evaluated for their potency against specific kinases, revealing effective inhibition at low micromolar concentrations .

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide
  • CAS Registry Number : 920315-44-2
  • Molecular Formula : C₂₂H₂₀N₄O₂
  • Molar Mass : 372.42 g/mol

Structural Features :

  • Core Structure: Benzamide backbone with a 7-methoxyindazolylmethyl substituent at the 4-position and a 2-aminophenyl group at the amide nitrogen.
  • Key Functional Groups: Methoxy group (–OCH₃) at the 7-position of the indazole ring. Primary amine (–NH₂) on the 2-aminophenyl moiety.

Its structural design combines features that enhance HDAC binding and selectivity, as seen in related compounds like CI-994 and MS-275 .

Comparison with Similar Compounds

Structural Analogues in HDAC Inhibition

The following table summarizes key structural and functional differences between this compound and related HDAC inhibitors:

Compound Name Molecular Formula Substituent Features Key Findings Reference
This compound C₂₂H₂₀N₄O₂ 7-Methoxyindazolylmethyl group Potent HDAC inhibition; preclinical studies suggest anti-cancer activity .
CI-994 (N-(2-Aminophenyl)-4-acetylaminobenzamide) C₁₅H₁₅N₃O₂ Acetylaminobenzamide core Orally active HDAC inhibitor; phase II clinical trials for solid tumors .
MS-275 (N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide) C₂₁H₁₉N₅O₃ Pyridine-3-ylmethoxycarbonyl group Selective HDAC1/3 inhibition; synergistic effects with retinoids .
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide C₂₅H₂₁N₅O₂ 1,3,4-Oxadiazole scaffold with naphthalenylmethyl group Superior HDAC inhibition (IC₅₀ < 1 µM) compared to SAHA .
4-((6-Acetamido-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide (Compose II) C₂₂H₂₁N₅O₂ 6-Acetamidoindazole substituent Improved solubility and HDAC isoform selectivity .

Structural Insights :

  • Indazole vs. Benzamide Modifications : The 7-methoxyindazolyl group in the target compound enhances hydrophobic interactions with HDAC catalytic pockets, similar to the 6-acetamidoindazole in Compose II .
  • Scaffold Diversity : The 1,3,4-oxadiazole derivative () demonstrates that heterocyclic scaffolds improve potency, likely due to enhanced π-π stacking with zinc ions in HDAC active sites .

Substituent Effects on Bioactivity

  • In contrast, CI-994’s acetylaminobenzamide lacks an indazole ring, resulting in lower isoform selectivity .
  • Aromatic vs. Aliphatic Substituents :

    • The naphthalenylmethyl group in the oxadiazole derivative () increases lipophilicity, enhancing blood-brain barrier penetration, a feature absent in the target compound .

Preclinical and Clinical Relevance

  • Target Compound : Preclinical studies highlight its anti-proliferative effects in prostate cancer models, comparable to CI-994 and MS-275 .
  • Combination Therapies: Like MS-275, the compound may synergize with retinoids or DNA-demethylating agents, though specific data are pending .

Biological Activity

N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that include an aminophenyl group and a methoxy-substituted indazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

  • Molecular Formula : C22H20N4O2
  • Molecular Weight : 372.43 g/mol
  • IUPAC Name : this compound

Preliminary studies indicate that this compound may function as an inhibitor of specific kinases involved in cancer progression. The indazole component is particularly noted for its bioactivity, often associated with anti-inflammatory and antitumor properties. The compound's structure suggests it may interact with various biological targets, including receptors and enzymes critical to disease processes.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Anticancer Activity :
    • The compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism may involve the inhibition of kinases that are pivotal in tumor growth and progression .
    • In vitro assays have shown that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) proteins, which are crucial in oncogenic signaling pathways .
  • Kinase Inhibition :
    • This compound has been suggested to inhibit kinases associated with cancer cell proliferation. For instance, related compounds have demonstrated effective inhibition of RET kinase, which is implicated in certain cancers .
  • Case Studies :
    • A study highlighted the use of similar indazole derivatives in treating BRCA1 and BRCA2 deficient tumors, demonstrating the potential of these compounds in targeted cancer therapies .
    • Another investigation found that related benzamide derivatives exhibited enzyme inhibitory patterns with selectivity towards histone deacetylases (HDACs), further supporting the anticancer premise .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Chlorophenyl)-4-(indazol-3-yl)methyl)benzamideChlorine substitution on phenyl ringAnticancer activity
N-(3-Aminophenyl)-4-(indazol-6-yl)methyl)benzamideDifferent amino substitutionKinase inhibition
N-(2-Aminophenyl)-4-(5-fluoroindazol-3-yl)methyl)benzamideFluorine substitutionPotential anti-inflammatory effects

This comparison illustrates how variations in substituents can influence biological properties while showcasing the versatility of the indazole framework in medicinal chemistry.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common synthetic routes may include:

  • Formation of the indazole core through cyclization reactions.
  • Introduction of the methoxy group via methylation reactions.
  • Coupling reactions to attach the aminophenyl group to form the final product.

These methods require careful control of reaction conditions to ensure high yields and purity.

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